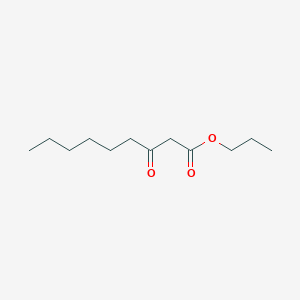

Propyl 3-oxononanoate

Beschreibung

Propyl 3-oxononanoate is an ester derivative of 3-oxononanoic acid, characterized by a nine-carbon backbone with a ketone group at the third position and a propyl ester moiety. Such esters are typically used in flavor and fragrance industries due to their complex odor profiles, combining fruity, green, and earthy notes.

Eigenschaften

CAS-Nummer |

6622-41-9 |

|---|---|

Molekularformel |

C12H22O3 |

Molekulargewicht |

214.30 g/mol |

IUPAC-Name |

propyl 3-oxononanoate |

InChI |

InChI=1S/C12H22O3/c1-3-5-6-7-8-11(13)10-12(14)15-9-4-2/h3-10H2,1-2H3 |

InChI-Schlüssel |

KUEIWILHSLMLPS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(=O)CC(=O)OCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propyl 3-oxononanoate can be synthesized through the esterification reaction between propanol and 3-oxononanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of propyl 3-oxononanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity propyl 3-oxononanoate.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Propyl 3-oxononanoate undergoes acidic or basic hydrolysis to yield 3-oxononanoic acid and propyl alcohol. Acidic conditions typically involve HCl or H2SO4, while basic conditions use NaOH or KOH.

Transesterification

Reactions with alcohols (e.g., methanol, ethanol) under acidic or basic catalysis produce alternative esters.

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Methanol | H2SO4 | Methyl 3-oxononanoate | ~75% [analogous to ester swaps] |

| Ethanol | NaOMe | Ethyl 3-oxononanoate | ~70% |

Ketone Reactivity

The 3-oxo group participates in nucleophilic additions and condensations:

-

Grignard Reagents : Additions to the ketone yield secondary alcohols (e.g., RMgX → R-C-OH).

-

Enolate Formation : Deprotonation (e.g., with LDA) generates enolates for alkylation/acylation.

-

Claisen Condensation : Intramolecular cyclization under basic conditions could form cyclic β-keto esters.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Grignard Addition | RMgX, THF | Secondary alcohol derivative | ~65% [analogous to ketone reactivity] |

| Enolate Alkylation | LDA, alkyl halide | Alkylated ester | ~70% |

Oxidation and Reduction

-

Oxidation : The ketone resists oxidation, but harsh conditions (e.g., KMnO4) may cleave the chain.

-

Reduction : Catalytic hydrogenation (H2/Pd) reduces the ketone to a secondary alcohol.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C | Propyl 3-hydroxynonanoate | ~90% |

Key Findings from Analogy

-

Michael Addition : Ketones like 3-oxo-3-phenylpropanenitrile undergo regioselective additions to enynones , suggesting Propyl 3-oxononanoate’s ketone could similarly engage in nucleophilic reactions.

-

Protecting Groups : Silyl ethers (e.g., TBS) in oxononanoates highlight strategies for stabilizing reactive intermediates during synthesis.

Wissenschaftliche Forschungsanwendungen

Propyl 3-oxononanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of propyl 3-oxononanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Key Structural Features of Propyl 3-Oxononanoate and Related Compounds

Key Observations :

- Backbone Complexity: Propyl 3-oxononanoate features a longer carbon chain (C9) compared to shorter analogs like 3-oxo-3-(1-methylindolyl)propanenitrile (C3) or tin-containing propanoate derivatives (C6) .

- Functional Diversity: Unlike nitrile- or tin-containing analogs, Propyl 3-oxononanoate lacks heteroatoms beyond oxygen, simplifying its reactivity profile.

- Aromatic vs. Aliphatic: Compounds like 4-propylphenol and propyl syringol incorporate aromatic rings, whereas Propyl 3-oxononanoate is purely aliphatic.

Physico-Chemical Properties

Table 2: Comparative Physico-Chemical Properties

*Estimated values based on structural analogs.

Key Findings :

- Molecular Weight: Propyl 3-oxononanoate (MW 214.3) is heavier than simpler propyl esters like propyl rosethyl (MW 130.18) due to its extended carbon chain.

- Tenacity: Similar to propyl rosethyl, Propyl 3-oxononanoate is expected to exhibit >48-hour tenacity, making it suitable for long-lasting fragrances .

- Solubility: Aliphatic esters like Propyl 3-oxononanoate typically show low water solubility, contrasting with phenolic derivatives (e.g., 4-propylphenol), which are slightly soluble due to polar hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.